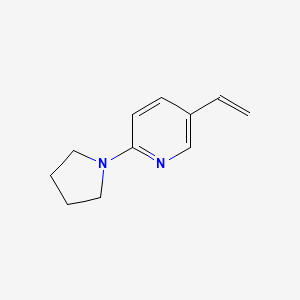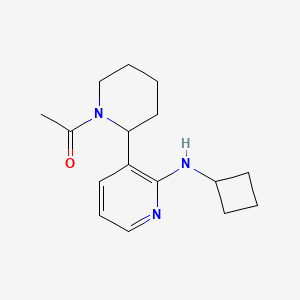
1-(2-(2-(Cyclobutylamino)pyridin-3-yl)piperidin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(2-(Cyclobutylamino)pyridin-3-yl)piperidin-1-yl)ethanone is a complex organic compound that features a piperidine ring, a pyridine ring, and a cyclobutylamino group. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.
Métodos De Preparación
The synthesis of 1-(2-(2-(Cyclobutylamino)pyridin-3-yl)piperidin-1-yl)ethanone typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the piperidine and pyridine intermediates, followed by their coupling under specific reaction conditions. For instance, the piperidine derivative can be synthesized through hydrogenation, cyclization, or cycloaddition reactions . The pyridine derivative can be prepared by reacting 3-pyridinecarboxamide with ethyl acetate under basic conditions . The final coupling step involves the reaction of the cyclobutylamino group with the pyridine-piperidine intermediate under controlled conditions to yield the target compound.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
1-(2-(2-(Cyclobutylamino)pyridin-3-yl)piperidin-1-yl)ethanone undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine or pyridine rings, often using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
1-(2-(2-(Cyclobutylamino)pyridin-3-yl)piperidin-1-yl)ethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Mecanismo De Acción
The mechanism of action of 1-(2-(2-(Cyclobutylamino)pyridin-3-yl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets in the body. This compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects . The exact molecular targets and pathways involved depend on the specific application and are the subject of ongoing research.
Comparación Con Compuestos Similares
1-(2-(2-(Cyclobutylamino)pyridin-3-yl)piperidin-1-yl)ethanone can be compared with other similar compounds, such as:
Piperidine derivatives: These compounds share the piperidine ring structure and are widely used in pharmaceuticals for their diverse biological activities.
Pyridine derivatives: Compounds with a pyridine ring are also common in drug development due to their ability to interact with various biological targets.
Cyclobutylamino derivatives:
The uniqueness of this compound lies in its combination of these three functional groups, which may confer distinct pharmacological properties and make it a valuable compound for further research and development.
Propiedades
Fórmula molecular |
C16H23N3O |
|---|---|
Peso molecular |
273.37 g/mol |
Nombre IUPAC |
1-[2-[2-(cyclobutylamino)pyridin-3-yl]piperidin-1-yl]ethanone |
InChI |
InChI=1S/C16H23N3O/c1-12(20)19-11-3-2-9-15(19)14-8-5-10-17-16(14)18-13-6-4-7-13/h5,8,10,13,15H,2-4,6-7,9,11H2,1H3,(H,17,18) |
Clave InChI |
TZPWPGIYNVLSRY-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N1CCCCC1C2=C(N=CC=C2)NC3CCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



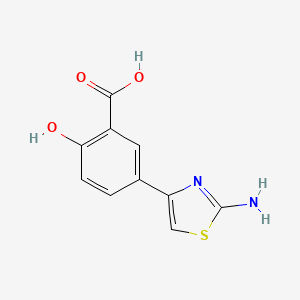
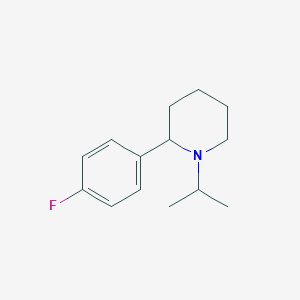

![2-(4-fluorophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B11805874.png)
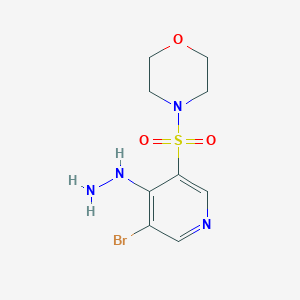
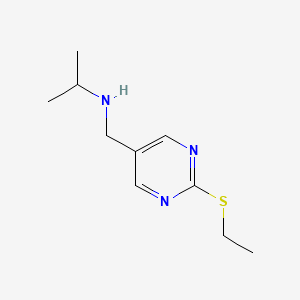

![3-Iodo-5-(1-(2-((tetrahydro-2H-pyran-2-YL)oxy)ethyl)-1H-pyrazol-4-YL)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B11805902.png)


![(3S)-2-(tert-Butoxycarbonyl)-5,6-difluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B11805931.png)
